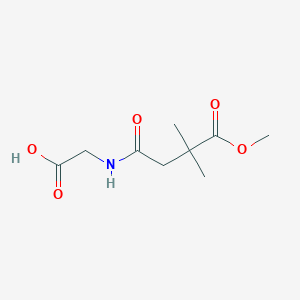

N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester

Description

N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester is a structurally complex ester derivative of succinamic acid, characterized by a carboxymethyl group attached to the nitrogen atom and two methyl substituents at the 2,2-positions of the succinamic backbone. The compound’s ester and carboxymethyl functionalities likely influence its solubility, stability, and reactivity compared to simpler esters .

Properties

IUPAC Name |

2-[(4-methoxy-3,3-dimethyl-4-oxobutanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-9(2,8(14)15-3)4-6(11)10-5-7(12)13/h4-5H2,1-3H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXUMGRSIDDGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester typically involves the following steps:

Starting Material: Begin with 2,2-dimethyl-succinic acid.

Activation: Activate the carboxyl group of the starting material using reagents like thionyl chloride (SOCl_2) to form the corresponding acid chloride.

N-Carboxymethylation: React the acid chloride with an amine source, such as glycine methyl ester, to introduce the N-carboxymethyl group.

Esterification: Finally, esterify the resulting compound using methanol in the presence of a catalyst like sulfuric acid (H_2SO_4).

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used under acidic or neutral conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst.

Substitution: Nucleophiles such as alcohols or amines can be used, often with the aid of a strong acid or base.

Major Products Formed:

Oxidation Products: Carboxylic acids or their derivatives.

Reduction Products: Amines or alcohols.

Substitution Products: Different esters or amides.

Scientific Research Applications

N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

Industry: Use in the production of polymers or other materials where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism by which N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit enzymes by binding to their active sites, thereby affecting the biological pathway. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

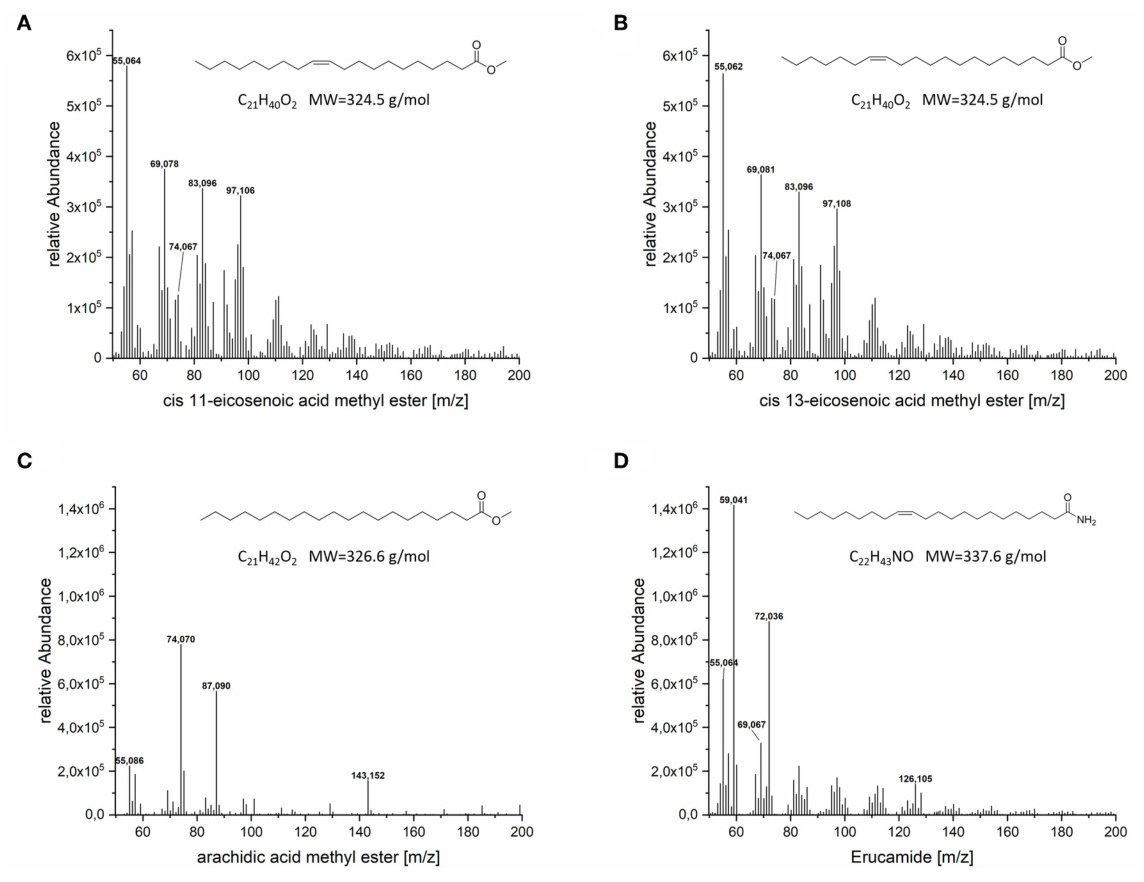

The following analysis compares N-carboxymethyl-2,2-dimethyl-succinamic acid methyl ester with structurally or functionally related methyl esters and carboxamide derivatives reported in the evidence.

Structural Analogues

Key Observations :

- Functional Groups : The target compound shares ester and carboxamide groups with malonamic acid derivatives (e.g., ) but lacks aromatic or sulfonamide substituents, which may reduce its pharmacological activity compared to Setrobuvir intermediates.

- Biological Activity : Unlike unsaturated fatty acid methyl esters (e.g., oleic acid methyl ester, ), the carboxymethyl and dimethyl groups in the target compound may limit its role in lipid signaling but enhance stability in acidic environments.

Physicochemical Properties

- Polarity: The carboxymethyl group increases polarity compared to simple methyl esters (e.g., decanoic acid methyl ester, ), enhancing water solubility.

- Thermal Stability: The 2,2-dimethyl group may improve thermal stability relative to unsaturated esters (e.g., 4-decenoic acid methyl ester, ), which are prone to oxidation.

Biological Activity

N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester (N-CMDSAME) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

N-CMDSAME is a derivative of succinamic acid, characterized by the addition of a carboxymethyl group and two methyl groups at the 2-position. This modification enhances its solubility and reactivity, making it suitable for various biological applications. The molecular structure can be represented as follows:

Antimicrobial Properties

Research indicates that N-CMDSAME exhibits significant antimicrobial activity. A study highlighted the compound's effectiveness against a range of pathogenic bacteria and fungi. The minimum inhibitory concentrations (MIC) were determined for various strains, demonstrating that N-CMDSAME could inhibit bacterial growth effectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These findings suggest that N-CMDSAME could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated that N-CMDSAME can induce apoptosis in cancer cell lines. Specifically, it was observed to affect the proliferation of prostate cancer cells significantly, with an IC50 value of 25 µM.

A comparative analysis with standard chemotherapeutic agents revealed that N-CMDSAME has a unique mechanism of action, potentially involving the modulation of apoptotic pathways and cell cycle arrest.

The biological activity of N-CMDSAME is attributed to its ability to interact with cellular membranes and proteins. The carboxymethyl group enhances its solubility in biological fluids, facilitating its uptake by cells. Once inside the cell, it may influence various metabolic pathways:

- Inhibition of Enzymatic Activity : N-CMDSAME may inhibit specific enzymes involved in cell proliferation.

- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- Modulation of Signaling Pathways : It may alter signaling pathways related to cell survival and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of N-CMDSAME in a clinical setting. The compound was tested against multi-drug resistant strains of bacteria isolated from infected patients. Results indicated a significant reduction in bacterial load when treated with N-CMDSAME compared to control groups.

Study on Cancer Cell Lines

Another critical study involved the treatment of various cancer cell lines with N-CMDSAME. The results showed that treatment led to a marked decrease in cell viability and increased apoptotic markers. Flow cytometry analysis confirmed the induction of apoptosis through both intrinsic and extrinsic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.